molecular formula C18H23N3O2 B4580503 N-BENZYL-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-BENZYL-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4580503
M. Wt: 313.4 g/mol
InChI Key: UPROXKWWGOQBOX-UHFFFAOYSA-N
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Description

N-BENZYL-2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is 313.17902698 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Ligand for Central NK1 Receptors

A compound closely related to N-benzyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, named [11C]R116301, was synthesized and evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This study involved the preparation of the radioligand and its evaluation in vivo using PET, demonstrating its promise for visualizing NK1 receptors in the brain. This application is significant for research into neurological diseases and the potential development of new therapies (M. V. D. Mey et al., 2005).

Therapeutic Agents for Alzheimer's Disease

A series of multifunctional amides, including 2-furyl(1-piperazinyl)methanone derivatives, have been synthesized with moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, particularly one designated as 7e, showed very good activity against acetyl and butyrylcholinesterase enzymes, suggesting their potential use as a template for the development of new drugs against Alzheimer's disease. This research highlights the application of these compounds in addressing neurodegenerative diseases (Mubashir Hassan et al., 2018).

Antitumor Activity

Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities in vitro. Compounds in this series showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. One compound, in particular, demonstrated significant inhibitory activity and induced apoptosis in HeLa cells, suggesting its potential as an antitumor agent (Zhilin Wu et al., 2017).

Properties

IUPAC Name

N-benzyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(19-13-16-5-2-1-3-6-16)15-21-10-8-20(9-11-21)14-17-7-4-12-23-17/h1-7,12H,8-11,13-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPROXKWWGOQBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.